![molecular formula C7H9BrN2O2S B1522407 5-Bromo-N-ethylpyridine-3-sulfonamide CAS No. 1065074-78-3](/img/structure/B1522407.png)
5-Bromo-N-ethylpyridine-3-sulfonamide
Overview
Description
5-Bromo-N-ethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S . It appears as a solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a sulfonamide group and at the 5th position with a bromine atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 265.13 . It appears as a solid . Other specific physical and chemical properties like boiling point, melting point, flash point, and density are not available in the sources I have access to.Scientific Research Applications
Synthesis and Spectral Properties of Functionalized Compounds :
- The synthesis of water-soluble BODIPY derivatives, which include compounds functionalized with aryl iodide for organometallic couplings, aromatic bromide for SNAr reactions, and amine for acylation reactions, is discussed. These compounds are promising for use as highly fluorescent probes in aqueous environments (Li et al., 2008).
Catalytic Cross-Coupling Reactions :
- Research on the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI, indicating the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, is significant for organic synthesis (Han, 2010).
Inhibition Studies of Carbonic Anhydrase Isoforms :
- The inhibition of human carbonic anhydrase isoforms by a series of benzo[d]thiazole-5- and 6-sulfonamides is investigated. These compounds show potential as inhibitors against cytosolic and transmembrane, tumor-associated isoforms (Abdoli et al., 2017).
Development of Polymer-Based Drugs :
- Sulfasalazine, a drug used in inflammatory bowel disease treatment, is studied for its reductive cleavage into active therapeutic moieties. This research contributes to the understanding of drug delivery and activation mechanisms (Brown et al., 1983).
Synthesis of Catalytic Reagents :
- The synthesis of a novel N-bromo sulfonamide reagent and its use as a catalyst in the synthesis of specific compounds is explored. This research provides insights into novel methodologies in organic synthesis (Khazaei et al., 2014).
Microwave-Assisted Synthesis of Sulfonamides :
- Research on the solvent-free microwave-assisted synthesis of N-(2-(pyridin-2-yl)ethyl)sulfonamides demonstrates advancements in efficient and environmentally-friendly chemical synthesis (Ghattas et al., 2014).
Biosensor Development for Antibiotic Detection :
- The development of a novel electrochemical biosensor for detecting sulfapyridine, a sulfonamide antibiotic, in food products like honey, shows the application of these compounds in food safety and quality control (El Hassani et al., 2017).
Analysis of Sulfonamide Residues in Food Products :
- A method for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography is significant for food safety and regulatory compliance (Premarathne et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-ethylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGAHUKGIGEEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674597 | |
Record name | 5-Bromo-N-ethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065074-78-3 | |
Record name | 5-Bromo-N-ethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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